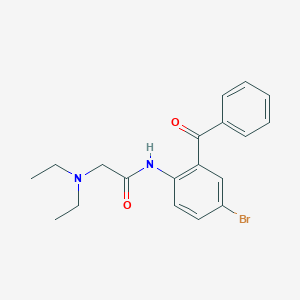

N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide, also known as BBA, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicine. It is a small molecule that has been synthesized and studied for its various properties and effects on biological systems.

Applications De Recherche Scientifique

Synthesis of Novel Chemical Compounds

A study by El‐Faham et al. (2013) used a compound similar to N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide in the synthesis of a novel series of α-ketoamide derivatives. These derivatives were synthesized using OxymaPure/DIC, demonstrating improved purity and yield over traditional methods (El‐Faham et al., 2013).

Potential in Medicinal Chemistry

A study by Eisenhut et al. (2000) explored the use of N-(dialkylaminoalkyl)benzamides for melanoma imaging. They found that specific derivatives showed high uptake in melanoma, suggesting potential for diagnostic imaging and therapy in cancer treatment (Eisenhut et al., 2000).

Catalyst Development

Facchetti et al. (2016) investigated the use of benzoyl acetamide derivatives, similar to N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide, in the development of ruthenium catalysts. These catalysts showed promise for applications in organic synthesis (Facchetti et al., 2016).

Chemical Reactions and Metabolic Studies

A study by Le et al. (2017) used compounds related to N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide to investigate the degradation pathway and toxicity of acetaminophen. This research provides insights into drug metabolism and environmental impact of pharmaceuticals (Le et al., 2017).

Photochemical Applications

Nishio et al. (2005) studied the photochemical reactions of N-(2-bromoalkanoyl) derivatives of 2-acylanilines, which are structurally related to N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide. Their research provided insights into the potential use of these compounds in photoresponsive materials and photopharmacology (Nishio et al., 2005).

Propriétés

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O2/c1-3-22(4-2)13-18(23)21-17-11-10-15(20)12-16(17)19(24)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQXEKCFOCOXBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2358479.png)

![7-Ethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2358484.png)

![ethyl 4-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2358496.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2358497.png)